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Compound of Interest

Compound Name:
(3-(4-Methylpiperazin-1-

yl)phenyl)methanol

Cat. No.: B568545 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical intermediate (3-(4-
Methylpiperazin-1-yl)phenyl)methanol (CAS Number: 123987-13-3), focusing on its

synthesis, derivatization, and its role as a key building block in the development of potent

kinase inhibitors for targeted cancer therapy.

Core Compound Properties and Synthesis
(3-(4-Methylpiperazin-1-yl)phenyl)methanol is a commercially available organic compound

that serves as a versatile precursor in medicinal chemistry. Its structure features a phenyl ring

substituted with a methanol group and a 4-methylpiperazine moiety, making it a valuable

scaffold for the synthesis of complex molecules.
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Property Value Reference

CAS Number 123987-13-3 N/A

Molecular Formula C₁₂H₁₈N₂O [1]

Molecular Weight 206.29 g/mol [1]

Appearance Solid [2]

Purity Typically >95% [1][2]

IUPAC Name
[3-(4-methylpiperazin-1-

yl)phenyl]methanol
[1]

Experimental Protocol: Synthesis of (3-(4-
Methylpiperazin-1-yl)phenyl)methanol
A common synthetic route to prepare (3-(4-Methylpiperazin-1-yl)phenyl)methanol involves a

palladium-catalyzed Buchwald-Hartwig amination reaction.

Materials:

3-Bromobenzyl alcohol

1-Methylpiperazine

Sodium tert-butoxide

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

Toluene, anhydrous

Standard glassware for inert atmosphere synthesis

Silica gel for column chromatography

Procedure:
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To a solution of 3-bromobenzyl alcohol (1.0 eq) in anhydrous toluene, add 1-

methylpiperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos

(0.08 eq).

Degas the reaction mixture with a stream of argon or nitrogen for 15-20 minutes.

Heat the mixture to 100 °C and stir under an inert atmosphere for 12-18 hours, monitoring

the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl

acetate.

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Concentrate the solution under reduced pressure to obtain the crude product.

Purify the crude product by silica gel column chromatography using a suitable eluent system

(e.g., dichloromethane/methanol gradient) to afford pure (3-(4-Methylpiperazin-1-
yl)phenyl)methanol.

Application in the Synthesis of Kinase Inhibitors
The (3-(4-Methylpiperazin-1-yl)phenyl)methanol scaffold is a key component of numerous

potent and selective kinase inhibitors. The 4-methylpiperazine moiety often enhances solubility

and provides a key interaction point with the target protein. To be incorporated into these larger

molecules, the methanol group is typically converted into a more reactive functional group,

such as an amine.

Proposed Experimental Workflow: Conversion to a Key
Amine Intermediate
The following workflow illustrates the conversion of (3-(4-Methylpiperazin-1-
yl)phenyl)methanol to the corresponding amine, a crucial step for its use in amide bond

formation to create kinase inhibitors.
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Synthesis of Amine Intermediate

(3-(4-Methylpiperazin-1-yl)phenyl)methanol

Oxidation
(e.g., with MnO₂ or Dess-Martin periodinane)

(3-(4-Methylpiperazin-1-yl)benzaldehyde

Reductive Amination
(e.g., with NH₄OAc and NaBH(OAc)₃)

(3-(4-Methylpiperazin-1-yl)phenyl)methanamine

Click to download full resolution via product page

Caption: Proposed synthetic workflow for the conversion of the starting alcohol to the

corresponding amine.

Exemplary Application: Synthesis of an ABL Kinase
Inhibitor
The amine intermediate described above can be used in the synthesis of potent inhibitors of

the ABL kinase, a key target in chronic myeloid leukemia (CML). The following is an adapted

experimental protocol for the final coupling step.

Materials:

(3-(4-Methylpiperazin-1-yl)phenyl)methanamine (from section 2.1)
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A suitable carboxylic acid partner (e.g., a substituted benzoic acid derivative)

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) (HATU)

N,N-Diisopropylethylamine (DIPEA)

Anhydrous dimethylformamide (DMF)

Procedure:

Dissolve the carboxylic acid partner (1.0 eq) in anhydrous DMF.

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room

temperature.

Add a solution of (3-(4-Methylpiperazin-1-yl)phenyl)methanamine (1.05 eq) in anhydrous

DMF to the reaction mixture.

Stir the reaction at room temperature for 4-6 hours, monitoring for completion by TLC or LC-

MS.

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with

saturated aqueous sodium bicarbonate solution, water, and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography or preparative HPLC to yield

the final ABL kinase inhibitor.

Biological Activity and Signaling Pathways
Derivatives of (3-(4-Methylpiperazin-1-yl)phenyl)methanol have been incorporated into

highly potent inhibitors of various kinases, including ABL, KIT, and RET. These kinases are

crucial nodes in signaling pathways that drive cancer cell proliferation and survival.

Quantitative Data for a Representative Kinase Inhibitor
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The following table summarizes the inhibitory activity of a representative ABL kinase inhibitor

incorporating a similar structural motif.

Target Kinase IC₅₀ (nM) Cell Line
Cell-based GI₅₀
(nM)

Reference

Wild-type ABL 2 N/A K562 5

T315I mutant

ABL
0.2 N/A Ba/F3-T315I 5

c-KIT 75 N/A GIST-T1 5

Signaling Pathway Inhibition
In CML, the BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives

oncogenesis. Inhibitors containing the (3-(4-Methylpiperazin-1-yl)phenyl)methanol-derived

moiety can effectively block this signaling cascade.
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Caption: Simplified diagram of the BCR-ABL signaling pathway and its inhibition.
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Conclusion
(3-(4-Methylpiperazin-1-yl)phenyl)methanol is a valuable and versatile chemical intermediate

in drug discovery. While not biologically active itself, its structural features are integral to a new

generation of potent and selective kinase inhibitors. The synthetic accessibility and the

favorable properties imparted by the 4-methylpiperazine group make this compound and its

derivatives highly attractive for the development of novel targeted therapies. This guide

provides a foundational understanding of its synthesis, application, and the biological context of

the resulting therapeutic agents for researchers in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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